Boc-D-beta-homolysine(Cbz)
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Overview
Description
Boc-D-beta-homolysine(Cbz) is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protective groups. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homolysine(Cbz) typically involves the protection of the amino groups using Boc and Cbz groups. The process begins with the amino acid lysine, which undergoes selective protection of the epsilon-amino group with the benzyloxycarbonyl group. The alpha-amino group is then protected with the tert-butoxycarbonyl group. This dual protection strategy ensures that the amino groups are protected during subsequent synthetic steps .
Industrial Production Methods: Industrial production of Boc-D-beta-homolysine(Cbz) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents used are typically of high purity, and the reaction conditions are carefully controlled to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Boc-D-beta-homolysine(Cbz) undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, while the Cbz group can be removed via catalytic hydrogenation.
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include the deprotected amino acid or peptides with newly introduced functional groups .
Scientific Research Applications
Boc-D-beta-homolysine(Cbz) is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the synthesis of peptide-based drugs and as a precursor for various pharmaceutical compounds.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Material Science: The compound is used in the preparation of peptide nanotubes and other nanomaterials.
Mechanism of Action
The mechanism of action of Boc-D-beta-homolysine(Cbz) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation, revealing the free amino groups for further reactions .
Comparison with Similar Compounds
Boc-L-beta-homolysine(Cbz): Similar in structure but with different stereochemistry.
Boc-L-beta-homolysine: Lacks the Cbz protective group.
Cbz-L-beta-homolysine: Lacks the Boc protective group.
Uniqueness: Boc-D-beta-homolysine(Cbz) is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in complex peptide synthesis and other organic synthesis applications.
Properties
Molecular Formula |
C20H30N2O6 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
MAHOLRAVFZCBFL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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